

PI3K α -IN-12: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PI3K-IN-12

Cat. No.: B15542768

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PI3K α -IN-12, a potent and selective inhibitor of the p110 α catalytic subunit of phosphoinositide 3-kinase (PI3K). This document consolidates key chemical, physical, and pharmacological properties of PI3K α -IN-12, alongside detailed experimental protocols and visualizations of its mechanism of action within relevant signaling pathways.

Chemical Structure and Properties

PI3K α -IN-12 is a small molecule inhibitor belonging to the 1,3,5-triazine class of compounds. Its chemical identity and core physicochemical properties are summarized below.

Property	Value
IUPAC Name	4-(4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl)-N-(tert-butyl)benzenesulfonamide (Predicted)
Molecular Formula	C ₂₈ H ₃₆ F ₂ N ₁₀ O ₅ S ₃
Molecular Weight	726.84 g/mol
SMILES String	<chem>O=S(C1=CC=C(C2=NC(N3CCOCC3)=NC(N4C COCC4)=N2)C=C1)(NC(C)(C)C)=O</chem> (Predicted)
CAS Number	Not available
Appearance	Crystalline solid
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability.

Pharmacological Properties

PI3K α -IN-12 is a highly potent and selective inhibitor of the PI3K α isoform. Its primary mechanism of action is the inhibition of the catalytic activity of p110 α , which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This, in turn, disrupts the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

In Vitro Activity

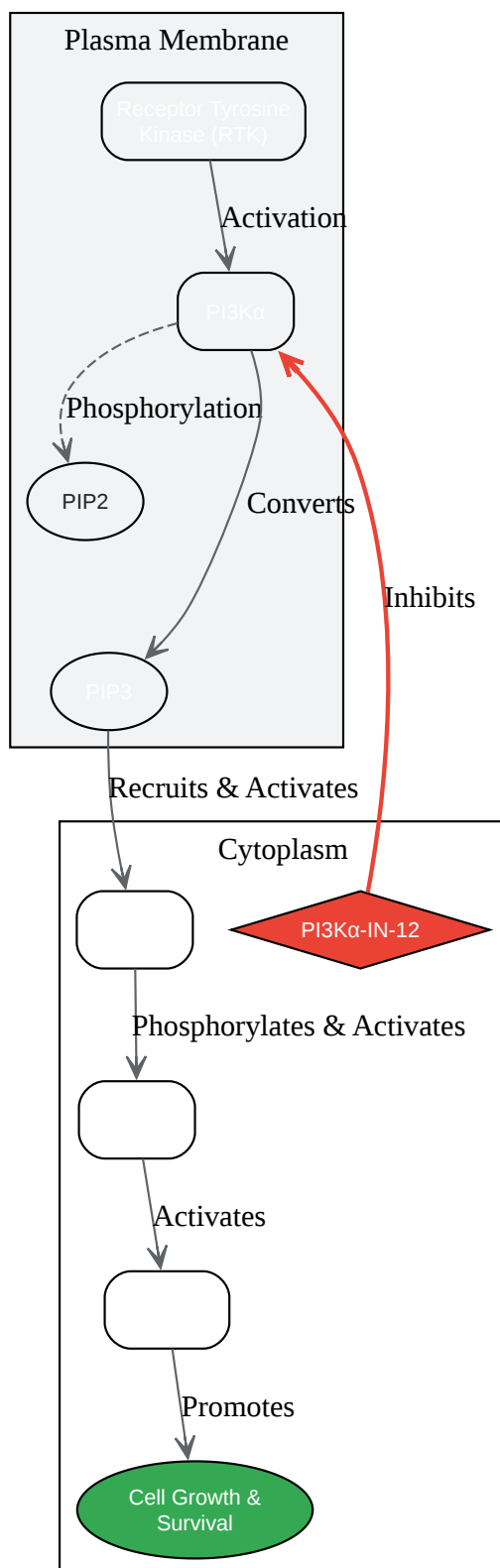
Target / Cell Line	IC ₅₀ Value
PI3K α (enzyme assay)	1.2 nM
HCT-116 (colorectal carcinoma)	0.83 μ M
U87-MG (glioblastoma)	1.25 μ M

In Vivo Activity

Animal Model	Cell Line	Dosage and Administration	Outcome
Xenograft Mouse Model	U87-MG	40 mg/kg; Intraperitoneal (IP)	Induced tumor regression

Signaling Pathway

PI3K α -IN-12 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the canonical pathway and the point of inhibition by PI3K α -IN-12.



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PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3Kα-IN-12.

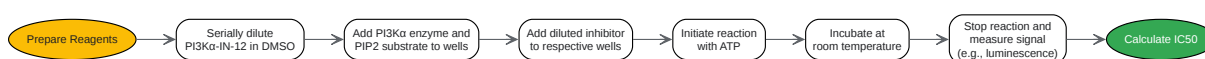
Experimental Protocols

The following are detailed methodologies for key experiments involving PI3K α -IN-12.

In Vitro Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of PI3K α -IN-12 against the PI3K α enzyme.

Workflow Diagram:



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Workflow for an in vitro PI3K α kinase assay.

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of PI3K α -IN-12 in 100% DMSO.
 - Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
 - Prepare solutions of recombinant human PI3K α enzyme, PIP2 substrate, and ATP in the kinase reaction buffer.
- Compound Dilution:
 - Perform serial dilutions of the PI3K α -IN-12 stock solution in DMSO to create a range of concentrations for testing.
- Assay Procedure:
 - In a 384-well plate, add the PI3K α enzyme and PIP2 substrate to each well.

- Add the diluted PI3K α -IN-12 or DMSO (vehicle control) to the appropriate wells.
- Pre-incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and measure the signal using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis:
 - Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

This protocol describes how to assess the effect of PI3K α -IN-12 on the proliferation of cancer cell lines such as HCT-116 and U87-MG.

Methodology:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with serial dilutions of PI3K α -IN-12 (typically from 0.01 to 100 μ M) or DMSO as a vehicle control.
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

- MTS Reagent Addition:
 - Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
- Absorbance Measurement:
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Western Blot Analysis

This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/AKT pathway in cells treated with PI3K α -IN-12.

Methodology:

- Cell Treatment and Lysis:
 - Treat cells (e.g., U87-MG) with PI3K α -IN-12 at various concentrations for a specified time (e.g., 2 hours).
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.
 - Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β -actin) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detection:
 - Visualize the protein bands using an enhanced
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